2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
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Overview
Description
2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is a chemical compound with the molecular formula C10H8ClNO2 It is known for its unique structure, which includes a benzodioxin ring system substituted with a chloro group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with chloroacetonitrile under controlled conditions. The reaction is carried out in the presence of a base such as sodium carbonate (Na2CO3) in an aqueous medium . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzodioxin ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium carbonate).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products Formed:
Substitution Reactions: Substituted benzodioxin derivatives.
Oxidation Reactions: Quinones and other oxidized products.
Reduction Reactions: Primary amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.
Industry: It can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it may inhibit bacterial enzymes essential for cell wall synthesis or other vital processes . The compound’s structure allows it to bind to enzyme active sites, thereby blocking their activity and preventing bacterial growth.
Comparison with Similar Compounds
8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine: Similar structure but with an amine group instead of an acetonitrile group.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: Contains an ethanone group instead of an acetonitrile group.
1,4-Benzodioxan: A simpler structure without the chloro and acetonitrile substitutions.
Uniqueness: 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is unique due to the presence of both a chloro group and an acetonitrile group on the benzodioxin ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9/h5-6H,1,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXDXLOOUYKIEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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